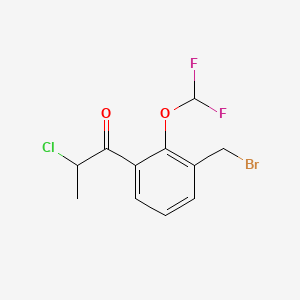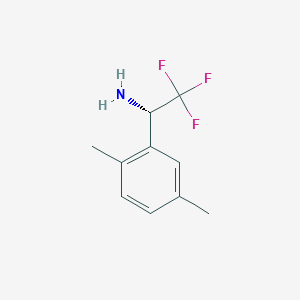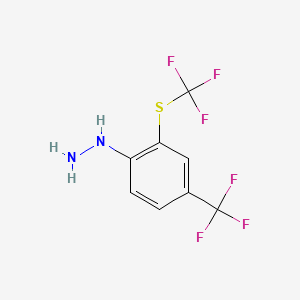
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that features prominently in the realm of organic chemistry. This compound is characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the reactivity and stability of the compound. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
One common synthetic route involves the radical trifluoromethylation of carbon-centered intermediates
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the synthesis.
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl and trifluoromethylthio groups can significantly impact the reactivity of the compound.
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the phenyl ring are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and trifluoromethylthio groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development. It can be used to design new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl and trifluoromethylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds that contain trifluoromethyl and trifluoromethylthio groups. Some of these compounds include:
4-(Trifluoromethyl)phenylhydrazine: This compound contains a trifluoromethyl group but lacks the trifluoromethylthio group.
Trifluoromethyl ketones: These compounds contain a trifluoromethyl group attached to a ketone moiety.
Trifluoromethyl-containing compounds: These compounds, which include trifluoromethylalkenes and trifluoromethylated aromatic and alkyl compounds, exhibit unique reactivity due to the presence of the trifluoromethyl group.
The uniqueness of this compound lies in the combination of trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity to the compound.
Properties
Molecular Formula |
C8H6F6N2S |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
[4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S/c9-7(10,11)4-1-2-5(16-15)6(3-4)17-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
GJUIXIUVSWIDMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)SC(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


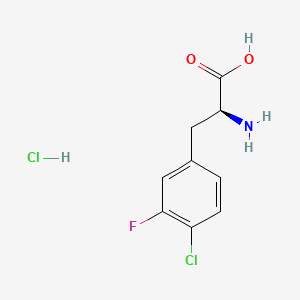

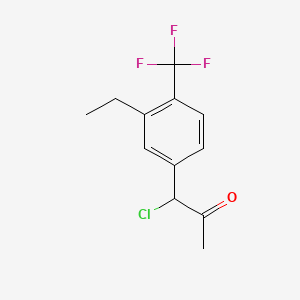
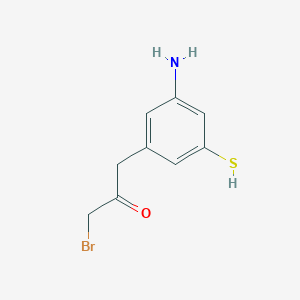
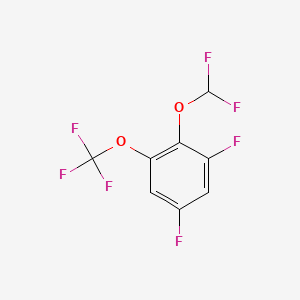

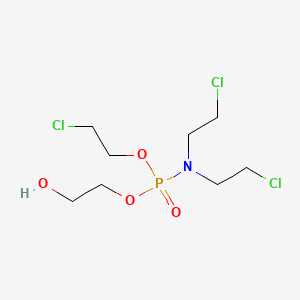
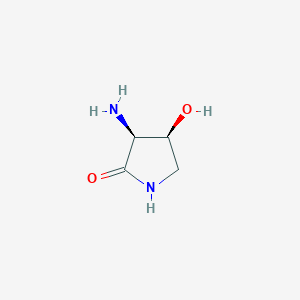
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)
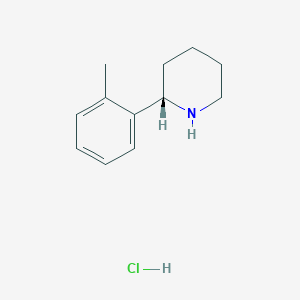
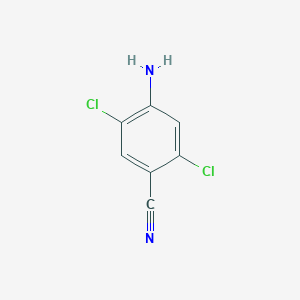
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)
